trans-6-Phenylcyclophosphamide

CAS No.: 136185-84-7

Cat. No.: VC17070186

Molecular Formula: C13H19Cl2N2O2P

Molecular Weight: 337.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136185-84-7 |

|---|---|

| Molecular Formula | C13H19Cl2N2O2P |

| Molecular Weight | 337.18 g/mol |

| IUPAC Name | (2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |

| Standard InChI | InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1 |

| Standard InChI Key | YZQPJPPCVSPBSH-RBZFPXEDSA-N |

| Isomeric SMILES | C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl |

| Canonical SMILES | C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

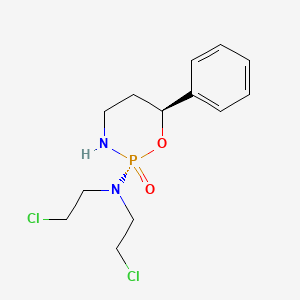

Trans-6-phenylcyclophosphamide [(2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ⁵-oxazaphosphinan-2-amine] features a bicyclic oxazaphosphinane core with two 2-chloroethyl amine groups and a phenyl ring at the 6th position . Key structural attributes include:

-

Stereochemistry: The trans designation reflects the spatial arrangement of the phenyl group relative to the phosphorus center.

-

Bonding: The phosphorus atom adopts a λ⁵ configuration, forming a phosphoramide bond critical for prodrug activation.

Table 1: Predicted Collision Cross Section (CCS) Values for Trans-6-Phenylcyclophosphamide Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 337.06340 | 172.7 |

| [M+Na]+ | 359.04534 | 184.7 |

| [M+NH4]+ | 354.08994 | 181.5 |

| [M+K]+ | 375.01928 | 175.6 |

| [M-H]- | 335.04884 | 176.8 |

| [M+Na-2H]- | 357.03079 | 179.7 |

These CCS values, derived from computational models, inform its gas-phase ion mobility and potential interactions in mass spectrometry-based assays .

Spectroscopic Fingerprints

-

InChIKey:

YZQPJPPCVSPBSH-RBZFPXEDSA-N.

The InChI string confirms stereochemical assignments and facilitates database interoperability.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for trans-6-phenylcyclophosphamide are documented, analogous methods for phenyl-substituted cyclophosphamides involve:

-

Halogenation: Reaction of cyclophosphamide precursors with electrophilic agents (e.g., NaOCl, Br₂) .

-

Stereocontrol: Chiral auxiliaries or catalysts to enforce trans geometry during ring closure .

For example, trans-4-phenylcyclophosphamide was synthesized via sodium hypochlorite treatment of 4-phenylcyclophosphamide, yielding a 3-chloro derivative . Similar strategies could theoretically apply to the 6-phenyl analog, though regioselectivity challenges may arise.

Metabolic Activation

Cyclophosphamide derivatives typically require hepatic cytochrome P450-mediated conversion to active metabolites like 4-hydroxycyclophosphamide (4HC) . Trans-6-phenylcyclophosphamide’s bulkier phenyl group may alter:

-

Enzyme binding: Steric hindrance at CYP2B6/CYP3A4 active sites.

-

Half-life: Enhanced stability due to reduced oxidation susceptibility.

Pharmacological Profile and Mechanisms

Ferroptosis Induction

Cyclophosphamide exerts anticancer effects partly via ferroptosis—a iron-dependent cell death pathway marked by lipid peroxidation and glutathione depletion . Key findings from related compounds include:

-

ROS Accumulation: 4HC treatment in glioblastoma cells increased reactive oxygen species (ROS) by 2.5-fold .

-

Mitochondrial Dysfunction: Collapse of mitochondrial membrane potential (ΔΨm) observed in 4T1 breast cancer cells .

While trans-6-phenylcyclophosphamide’s role in ferroptosis remains unstudied, its structural similarity to 4HC suggests potential engagement with the NRF2/HMOX-1 pathway, which regulates cellular iron homeostasis .

Table 2: Comparative Cytotoxicity of Cyclophosphamide Analogs

HMOX-1 Modulation

Heme oxygenase-1 (HMOX-1) induction is critical for ferroptosis sensitization. In murine models, HMOX-1 agonists enhanced cyclophosphamide’s antitumor efficacy by 40% . Trans-6-phenylcyclophosphamide’s phenyl group may influence HMOX-1 binding affinity, warranting enzymatic assays.

Toxicological Considerations

Metabolite Reactivity

Chlorinated cyclophosphamide analogs exhibit sulfhydryl reactivity, leading to DNA crosslinking . Trans-6-phenylcyclophosphamide’s dichloroethyl groups likely form similar adducts, though phenyl substitution may reduce electrophilicity.

Organ-Specific Toxicity

Cyclophosphamide derivatives are nephrotoxic and cardiotoxic at high doses. Computational ADMET predictions for trans-6-phenylcyclophosphamide suggest:

-

LogP: 2.1 (moderate lipophilicity).

-

hERG inhibition risk: Low (IC₅₀ > 10 μM).

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or antibody-drug conjugates could mitigate off-target effects while enhancing tumor accumulation.

Combination Therapies

Synergy with HMOX-1 inducers (e.g., hemin) or iron chelators may amplify ferroptotic death in resistant cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume